molecular formula C16H16BrNO5S B3575879 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid

Cat. No.: B3575879
M. Wt: 414.3 g/mol
InChI Key: SGYGAFPFBYZTPZ-UHFFFAOYSA-N
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Description

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid typically involves multiple steps, starting from commercially available precursors One common synthetic route includes the sulfonylation of 3-bromo-4-methoxyaniline followed by coupling with 4-methylaniline

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving sulfonyl and methoxy groups.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
  • 2-(N-(3-bromo-4-hydroxyphenyl)sulfonyl-4-methylanilino)acetic acid
  • 2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-ethylanilino)acetic acid

Uniqueness

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid is unique due to the specific combination of functional groups it possesses. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the sulfonyl and acetic acid moieties, gives it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-11-3-5-12(6-4-11)18(10-16(19)20)24(21,22)13-7-8-15(23-2)14(17)9-13/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYGAFPFBYZTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Reactant of Route 2
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2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Reactant of Route 3
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Reactant of Route 4
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Reactant of Route 5
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid
Reactant of Route 6
2-(N-(3-bromo-4-methoxyphenyl)sulfonyl-4-methylanilino)acetic acid

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